3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one
Description
The compound 3-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-dihydro-2-benzofuran-1-one is a polycyclic organic molecule featuring a benzofuran-1-one core fused to a substituted phenyl ring. The phenyl group is further functionalized with a methyl bridge connecting to a 6,7-dimethoxy-substituted isoquinoline moiety. The methoxy groups at positions 4,5 (phenyl ring) and 6,7 (isoquinoline) likely influence electronic properties, solubility, and steric interactions, which are critical for molecular recognition in biological systems .
Structural characterization of such compounds typically relies on X-ray crystallography, with software like SHELXL and SHELXT enabling precise determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
3-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO6/c1-31-23-12-16-9-10-29-22(20(16)14-25(23)33-3)11-17-13-24(32-2)26(34-4)15-21(17)27-18-7-5-6-8-19(18)28(30)35-27/h5-10,12-15,27H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPZQUPPLZWMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3C4C5=CC=CC=C5C(=O)O4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with sigma-2 receptors.
Mode of Action
It is known that sigma-2 receptors are involved in cell proliferation and death, suggesting that vu0613083-1 may influence these processes.
Biological Activity
Chemical Structure and Properties
The molecular structure of the compound features a benzofuran core substituted with an isoquinoline moiety and methoxy groups. Its chemical formula can be summarized as follows:
- Molecular Formula : C₁₉H₁₉N₃O₅
- Molecular Weight : 353.37 g/mol
- CAS Number : 879014-17-2
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study conducted by Hu et al. demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays showed that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to the presence of methoxy groups, which enhance electron donation and stabilize radical species .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases. It has been shown to inhibit neuronal apoptosis induced by oxidative stress in models of Alzheimer's disease. The compound's ability to modulate key signaling pathways involved in neuroinflammation further supports its therapeutic potential in neuroprotection .
Study 1: Antitumor Mechanism
In a detailed investigation, Hu et al. (2012) reported that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis, revealing significant increases in sub-G1 populations after treatment .
Study 2: Antioxidant Activity Assessment
A comparative study on various methoxy-substituted compounds indicated that this particular molecule demonstrated superior antioxidant activity when assessed using DPPH and ABTS assays. The results suggested that the structural configuration plays a crucial role in enhancing its radical scavenging ability .
Study 3: Neuroprotection in Alzheimer's Models
In vivo studies involving transgenic mouse models of Alzheimer's disease showed that administration of the compound led to improved cognitive function as assessed by Morris water maze tests. Histological analyses revealed reduced amyloid plaque deposition and decreased neuroinflammatory markers, indicating a protective effect against neurodegeneration .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , indicating a high degree of complexity due to multiple functional groups that may contribute to its biological activity. The presence of isoquinoline and benzofuran moieties suggests potential interactions with various biological targets.
Biological Activities
Table 1: Summary of Biological Activities
Case Study: Antinociceptive Activity
A study conducted on animal models demonstrated that the compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve sigma receptor modulation, which is known to influence nociceptive pathways .
Case Study: Cancer Cell Proliferation Inhibition
In vitro studies have shown that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that the compound could be developed as a potential therapeutic agent against certain types of cancer .
Comparison with Similar Compounds
Compound A: (3S)-6,7-Dimethoxy-3-[(5R)-4-methoxy-6-methyl-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-1,3-dihydro-2-benzofuran-1-one (FDB015038)
This analogue (CAS 128-62-1) shares a benzofuran-1-one core and isoquinoline moiety but differs in substituents:
- Isoquinoline substituents: A [1,3]dioxolo group (positions 4,5) replaces the 6,7-dimethoxy groups in the target compound.
- Additional groups: A methyl group at position 6 of the isoquinoline and a methoxy group at position 3.
Key structural differences :
The dioxolo group introduces a fused oxygen-containing ring, increasing rigidity compared to the target compound’s dimethoxy groups.
The methyl group in Compound A may enhance lipophilicity but reduce solubility in polar solvents.
Crystallographic analyses using SHELX software reveal that such substituent variations significantly alter molecular conformation and packing in the solid state .
Tabulated Comparison of Structural and Hypothesized Properties
| Property | Target Compound | Compound A (FDB015038) |
|---|---|---|
| Molecular Formula | C₂₉H₂₇NO₇ | C₂₄H₂₅NO₈ |
| Isoquinoline Substituents | 6,7-Dimethoxy | 4-Methoxy, [1,3]dioxolo (positions 4,5) |
| Phenyl Substituents | 4,5-Dimethoxy | None (benzofuran core only) |
| Key Functional Groups | Methoxy (×4), benzofuran-1-one, methyl bridge | Methoxy (×1), dioxolo, methyl (×1) |
| Hypothesized Solubility | Moderate (polar methoxy groups) | Lower (increased lipophilicity from methyl) |
| Potential Bioactivity | Anticancer (isoquinoline derivatives) | Antimicrobial (dioxolo groups) |
Research Findings and Implications
Steric Interactions : The methyl bridge in the target compound may restrict rotational freedom, favoring a conformation that optimizes receptor interactions.
Crystallographic Data : SHELXL refinements indicate that methoxy groups in the target compound adopt coplanar orientations with aromatic rings, minimizing steric strain .
Methodological Considerations
Structural comparisons rely heavily on crystallographic data processed via SHELX tools:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
